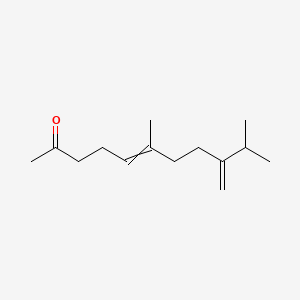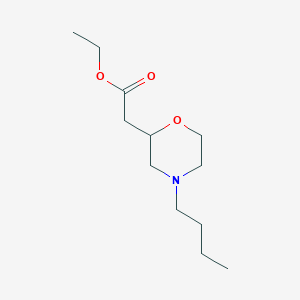![molecular formula C10H10N2O4 B14491123 N-[2-(Nitroacetyl)phenyl]acetamide CAS No. 63892-07-9](/img/structure/B14491123.png)
N-[2-(Nitroacetyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Nitroacetyl)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group attached to an acetyl group, which is further connected to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Nitroacetyl)phenyl]acetamide typically involves the nitration of acetanilide followed by acetylation. One common method involves the reaction of acetanilide with acetic anhydride in the presence of a nitrating agent such as nitric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration of the acetyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the quality and yield of the product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Nitroacetyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(Nitroacetyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(Nitroacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: Similar structure but lacks the nitro group.
N-Phenylacetamide: Similar structure but lacks both the nitro and acetyl groups.
Nitrobenzene: Contains a nitro group attached to a benzene ring but lacks the acetylamide functionality.
Uniqueness
N-[2-(Nitroacetyl)phenyl]acetamide is unique due to the presence of both nitro and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
63892-07-9 |
|---|---|
Formule moléculaire |
C10H10N2O4 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
N-[2-(2-nitroacetyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-9-5-3-2-4-8(9)10(14)6-12(15)16/h2-5H,6H2,1H3,(H,11,13) |
Clé InChI |
LUAGSMXFLMUHFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C(=O)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
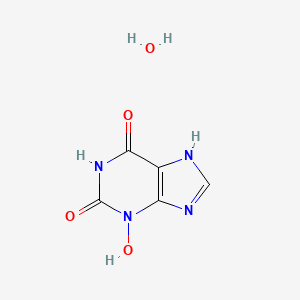
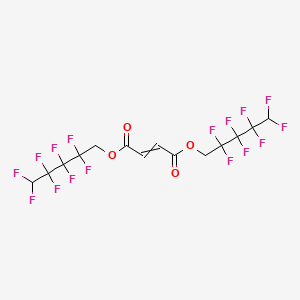
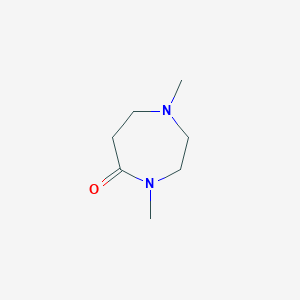
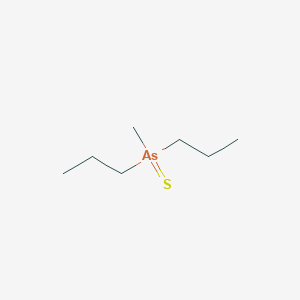

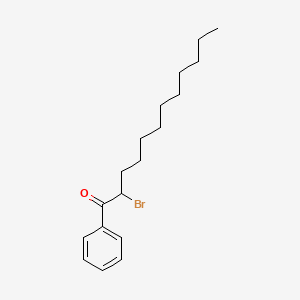

![2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]](/img/structure/B14491072.png)
![N,N-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14491073.png)
